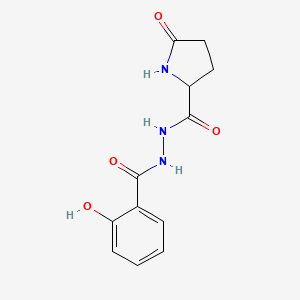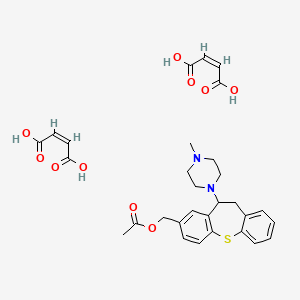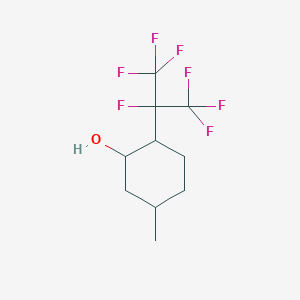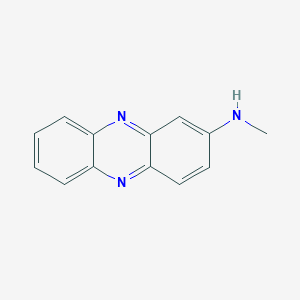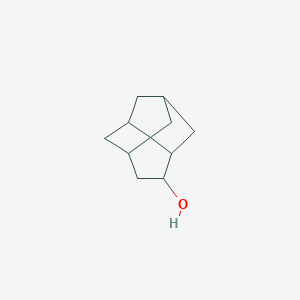
2,5-Methano-1H-inden-7-ol, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Methano-1H-inden-7-ol, octahydro- is a chemical compound with the molecular formula C10H16O. It is also known by other names such as Protoadamantane and Isoadamantane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1H-inden-7-ol, octahydro- typically involves complex organic reactions. One common method includes the reaction of dimethyl sodio-3-ketoglutarate with glyoxal and substituted glyoxals, leading to bicyclo[3.3.0]octane derivatives through condensation reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step organic reactions that require precise control of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Methano-1H-inden-7-ol, octahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,5-Methano-1H-inden-7-ol, octahydro- has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex organic compounds.
Medicine: Research has explored its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 2,5-Methano-1H-inden-7-ol, octahydro- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to cause estrogenic effects by interacting with estrogen receptors, leading to changes in the estrous cycle and ovarian follicle development. The exact molecular pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound has a similar bridged-ring structure but differs in the position of the methano bridge.
Protoadamantane: Another name for 2,5-Methano-1H-inden-7-ol, octahydro-, highlighting its structural similarity to adamantane.
Uniqueness
2,5-Methano-1H-inden-7-ol, octahydro- is unique due to its specific bridged-ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
tricyclo[4.3.1.03,8]decan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNAWKREMOWXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340377 |
Source


|
| Record name | 2,5-Methano-1H-inden-7-ol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55870-65-0 |
Source


|
| Record name | 2,5-Methano-1H-inden-7-ol, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
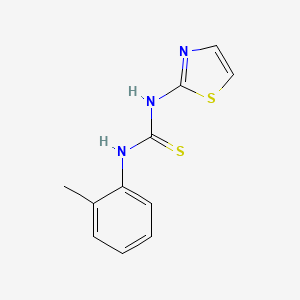
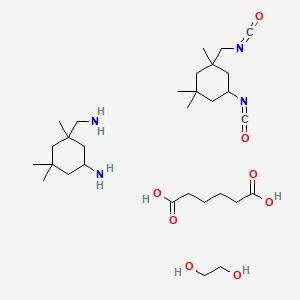
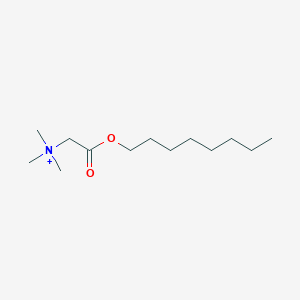
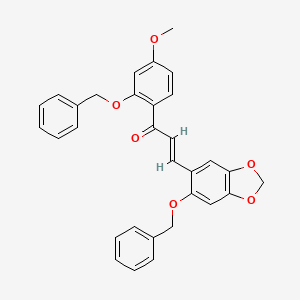

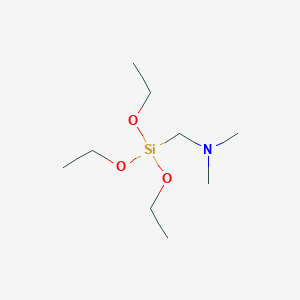
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
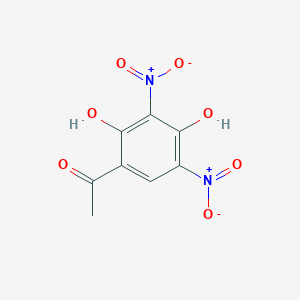
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
